molecular formula C19H18ClNO4S B393585 [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate

Cat. No.: B393585
M. Wt: 391.9g/mol
InChI Key: UMVWKALAEOMPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate is a synthetic organic compound It is characterized by the presence of a chloro-substituted benzoic acid moiety, a methoxy group, and a morpholine-4-carbothioyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate typically involves multi-step organic reactions. The starting materials often include 2-chloro-benzoic acid, 2-methoxyphenol, and morpholine-4-carbothioyl chloride. The reaction conditions may involve:

    Esterification: The reaction between 2-chloro-benzoic acid and 2-methoxyphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

    Formation of Morpholine-4-carbothioyl Chloride: This can be achieved by reacting morpholine with thiophosgene.

    Coupling Reaction: The final step involves coupling the esterified product with morpholine-4-carbothioyl chloride under basic conditions, often using a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-chloro-benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-benzoic acid derivatives: Compounds with similar chloro-substituted benzoic acid moieties.

    Methoxyphenol derivatives: Compounds with methoxy-substituted phenol groups.

    Morpholine derivatives: Compounds containing the morpholine ring structure.

Uniqueness

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the morpholine-4-carbothioyl ester linkage is particularly noteworthy, as it can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H18ClNO4S

Molecular Weight

391.9g/mol

IUPAC Name

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate

InChI

InChI=1S/C19H18ClNO4S/c1-23-16-7-6-13(18(26)21-8-10-24-11-9-21)12-17(16)25-19(22)14-4-2-3-5-15(14)20/h2-7,12H,8-11H2,1H3

InChI Key

UMVWKALAEOMPRX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.